2-(3,3-Difluoropiperidin-1-yl)aniline

Description

Molecular Architecture and IUPAC Nomenclature

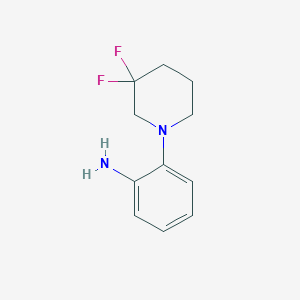

The molecular architecture of this compound exhibits a sophisticated structural framework characterized by the fusion of aromatic and saturated heterocyclic components. The compound possesses the molecular formula C11H14F2N2 with a molecular weight of 212.24 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the ortho-substitution pattern where the difluorinated piperidine ring is directly attached to the second carbon of the aniline benzene ring.

The canonical Simplified Molecular Input Line Entry System representation of this compound is expressed as C1CC(CN(C1)C2=CC=CC=C2N)(F)F, which provides a linear notation describing the connectivity between the piperidine ring bearing geminal fluorine atoms at the 3-position and the aniline moiety. This structural arrangement creates a distinctive molecular topology where the electron-rich aniline nitrogen and the electron-withdrawing difluoro substituents establish opposing electronic influences within the same molecular framework.

The International Chemical Identifier for this compound is InChI=1S/C11H14F2N2/c12-11(13)6-3-7-15(8-11)10-5-2-1-4-9(10)14/h1-2,4-5H,3,6-8,14H2, with the corresponding International Chemical Identifier Key being KUPPAPXIMYUBPU-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous chemical identification across different databases and computational platforms.

The three-dimensional molecular structure reveals that the piperidine ring adopts a specific spatial arrangement relative to the aniline plane, with the geminal difluoro substituents occupying defined positions that significantly influence the overall molecular geometry. The nitrogen atom of the piperidine ring serves as the primary connection point to the aniline system, creating a direct chemical bridge between the saturated and aromatic components of the molecule.

Comparative Analysis of Positional Isomers (Ortho vs. Para Substitution Patterns)

The comparative analysis of positional isomers reveals significant structural and electronic differences between ortho- and para-substituted variants of difluoropiperidinyl anilines. The ortho-substituted compound this compound exhibits distinct properties compared to its para-substituted counterpart 4-(4,4-difluoropiperidin-1-yl)aniline, which possesses a molecular formula of C11H14F2N2 and molecular weight of 212.24 grams per mole. Notably, the para isomer features the difluoro substituents at the 4-position of the piperidine ring rather than the 3-position found in the ortho variant.

The structural differences between these positional isomers extend beyond simple substitution patterns to encompass fundamental changes in molecular geometry and electronic distribution. The para-substituted isomer 4-(4,4-difluoropiperidin-1-yl)aniline displays a canonical Simplified Molecular Input Line Entry System representation of C1CN(CCC1(F)F)C2=CC=C(C=C2)N, indicating a different connectivity pattern where the piperidine nitrogen is directly attached to the para position of the aniline ring.

The LogP values for these isomers provide insight into their relative lipophilicity and potential bioavailability characteristics. The para-substituted isomer exhibits a LogP value of 3.15050, suggesting significant hydrophobic character. This lipophilicity difference between ortho and para isomers can substantially impact their physical properties, including solubility, membrane permeability, and distribution coefficients.

Another important structural variant is represented by 4-[2-(3,3-difluoro-piperidin-1-yl)-ethyl]-phenylamine, which features an ethyl linker between the difluoropiperidine and aniline components. This compound possesses the molecular formula C13H18F2N2 with a molecular weight of 240.29 grams per mole, demonstrating how structural modifications can significantly alter molecular dimensions and properties. The presence of the ethyl spacer fundamentally changes the spatial relationship between the aromatic and heterocyclic components.

The conformational flexibility differs markedly between these positional isomers due to varying degrees of steric hindrance and electronic interactions. Ortho-substituted variants typically exhibit restricted rotation around the aryl-nitrogen bond due to steric clashes between the piperidine ring and adjacent aromatic substituents. In contrast, para-substituted isomers generally display greater conformational freedom, allowing for more extensive molecular motion and potentially different pharmacological profiles.

Stereoelectronic Effects of Geminal Difluoro Substituents

The geminal difluoro substituents in this compound exert profound stereoelectronic effects that fundamentally alter the chemical and physical properties of the molecule. The gauche effect, a well-documented phenomenon in organofluorine chemistry, plays a central role in determining the conformational preferences and reactivity patterns of this compound. This effect arises from favorable hyperconjugative interactions between carbon-fluorine bonds and adjacent sigma orbitals, leading to stabilization of specific molecular geometries.

The presence of two fluorine atoms on the same carbon creates a unique electronic environment characterized by significant electron withdrawal and distinctive electrostatic properties. Computational studies on related difluorinated systems demonstrate that geminal difluoro groups exhibit enhanced thermodynamic stability compared to their non-fluorinated analogs. The electron-withdrawing nature of fluorine atoms reduces the electron density on the carbon bearing these substituents, creating a local electrophilic center that influences neighboring chemical bonds.

Hyperconjugative interactions between the carbon-fluorine bonds and the adjacent carbon-nitrogen bonds contribute significantly to the overall molecular stability. These interactions result in preferential adoption of conformations where the fluorine atoms can engage in optimal orbital overlap with neighboring electron-rich regions. The computational analysis reveals that these hyperconjugative effects can contribute several kilocalories per mole to the overall molecular stabilization energy.

The gauche effect in difluorinated piperidine systems leads to preferential adoption of conformations where fluorine atoms maintain gauche relationships with electronegative centers such as nitrogen atoms. This conformational bias has been quantitatively demonstrated through detailed computational studies showing energy differences of 2-5 kilocalories per mole between gauche and anti conformations in related fluorinated heterocycles. The magnitude of these energy differences indicates that the gauche effect represents a dominant factor in determining molecular geometry.

The electronic perturbations induced by geminal difluoro substituents extend beyond local conformational effects to influence the reactivity of distant functional groups. The electron-withdrawing character of fluorine atoms transmitted through the molecular framework can modulate the basicity of the aniline nitrogen, potentially altering its hydrogen bonding capabilities and chemical reactivity. These remote electronic effects demonstrate the far-reaching influence of fluorine substitution on molecular behavior.

Electrostatic potential maps computed for difluorinated piperidine derivatives reveal distinctive charge distribution patterns that reflect the cumulative influence of multiple fluorine atoms. The geminal arrangement of fluorine substituents creates localized regions of negative electrostatic potential that can engage in specific intermolecular interactions, potentially influencing crystal packing arrangements and solution-phase association behavior.

Properties

IUPAC Name |

2-(3,3-difluoropiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-11(13)6-3-7-15(8-11)10-5-2-1-4-9(10)14/h1-2,4-5H,3,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPAPXIMYUBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction Followed by Elimination and Hydrogenation (Adapted from Related Piperidine Syntheses)

A related approach for synthesizing substituted piperidines involves:

- Step (a): Grignard reaction of N-protected 3-piperidone with an aryl magnesium halide to form 3-hydroxy-3-phenylpiperidine intermediates.

- Step (b): Elimination of the hydroxyl group to yield unsaturated piperidine derivatives.

- Step (c): Catalytic hydrogenation of the unsaturated intermediates to obtain N-protected 3-phenylpiperidine.

- Step (d): Removal of the protecting group to yield racemic 3-phenylpiperidine.

- Step (e): Chiral resolution to obtain enantiomerically pure compounds.

While this exact sequence targets phenylpiperidines, analogous methods can be adapted for difluorinated piperidines by choosing appropriate fluorinated reagents and protecting groups.

Palladium-Catalyzed Cross-Coupling Reactions

- For pyridine or related heterocyclic substituents, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is employed to attach the aniline group to the piperidine ring.

- This method offers high selectivity and functional group tolerance, essential for complex fluorinated molecules.

Specific Considerations for Difluoropiperidine Synthesis

- The introduction of difluoro substituents at the 3-position of piperidine rings is often achieved by using fluorinated building blocks or via selective fluorination reactions.

- Fluorinated reagents such as trifluoromethylated silanes or fluorinated Grignard reagents may be used to introduce fluorine atoms during ring construction or modification.

- Protecting groups on nitrogen (e.g., benzyl or silyl groups) are used to prevent side reactions during fluorination and coupling steps, followed by deprotection to yield the free amine.

Representative Reaction Conditions and Reagents

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Grignard Addition | N-protected 3-piperidone, fluorinated phenylmagnesium halide, THF, 0-5 °C | Formation of hydroxy-substituted piperidine |

| 2 | Hydroxyl Elimination | Silicone reagents (e.g., triethylsilane), acidic/basic catalyst | Converts hydroxy to unsaturated intermediate |

| 3 | Catalytic Hydrogenation | Transition metal catalyst (Pd, Pt), hydrogen source | Saturates double bonds, forms difluoropiperidine |

| 4 | Deprotection | Acidic or hydrogenolytic conditions | Removes protecting groups to free amine |

| 5 | Nucleophilic Aromatic Substitution or Cross-Coupling | Halogenated aromatic intermediate, aniline, Pd catalyst (if cross-coupling), suitable solvent | Attaches aniline moiety at N-position |

Data Table: Comparative Summary of Preparation Methods

Research Findings and Optimization Notes

- The choice of protecting groups and solvents significantly affects the efficiency of fluorinated piperidine synthesis.

- Use of triethylsilane or related silanes facilitates smooth elimination of hydroxyl groups without harsh conditions, preserving sensitive fluorine substituents.

- Chiral resolution steps are necessary if enantiomerically pure this compound is desired, which can be achieved using acidic resolving agents such as tartaric acid derivatives.

- Recent advances suggest that direct fluorination methods and catalytic cross-coupling can shorten synthesis routes and improve yields, but require careful catalyst and ligand selection.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluoropiperidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(3,3-Difluoropiperidin-1-yl)aniline has been primarily studied for its potential applications in drug development:

- Antidepressant and Anxiolytic Properties : Research indicates that compounds with piperidine rings can exhibit antidepressant and anxiolytic effects. The difluorinated piperidine structure may enhance binding affinity to serotonin receptors, making it a candidate for further pharmacological studies.

- Anticancer Activity : Some studies suggest that piperidine derivatives can inhibit cancer cell proliferation. The unique electronic properties imparted by the difluorine substituent could enhance the compound's efficacy against specific cancer types.

Case Studies

A notable study demonstrated the synthesis of various piperidine derivatives and their evaluation against breast cancer cell lines. The results indicated that modifications in the piperidine structure significantly influenced cytotoxicity and selectivity .

Material Science

In material science, this compound is being explored for its potential as a building block in polymer synthesis:

- Polymerization Reactions : The amine functional group allows for reactions with various monomers to create polymers with tailored properties. This could lead to the development of new materials with enhanced thermal stability and mechanical strength.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Solubility | Varies with polymer matrix |

Analytical Chemistry

The compound is also valuable in analytical chemistry:

- Chromatography : Due to its distinct chemical structure, it can serve as a standard or reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its purity and retention time can help in method validation.

Application Example

In a recent analytical study, this compound was used to calibrate HPLC methods for detecting related substances in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Electronic and Steric Effects

- Fluorination: The 3,3-difluoro substitution in the target compound introduces strong electron-withdrawing effects, which can polarize the piperidine ring and influence hydrogen bonding or π-π interactions in biological targets.

- Sulfonyl vs. Alkyl Substituents : The sulfonyl group in 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline increases hydrophilicity and may act as a hydrogen bond acceptor, whereas the benzyl group in 2-(4-Benzyl-piperazin-1-yl)aniline enhances lipophilicity, favoring membrane permeability.

Research Findings and Trends

- Fluorine Impact : Fluorinated piperidines are increasingly prioritized in medicinal chemistry for their ability to fine-tune drug pharmacokinetics. For instance, the 3,3-difluoro configuration in the target compound could mimic carbonyl groups in transition states, enhancing enzyme inhibition .

- Piperazine vs. However, this may also increase off-target interactions.

- Synthetic Challenges : Discontinuation of certain analogs (e.g., ) highlights the need for robust fluorination methodologies to improve yield and purity in industrial settings.

Biological Activity

2-(3,3-Difluoropiperidin-1-yl)aniline, with the molecular formula C11H12F2N2, has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a selective antagonist for NMDA receptors, specifically the NR2B subtype. This compound is characterized by a piperidine ring substituted with two fluorine atoms at the 3-position and an aniline moiety. The following sections will detail its biological activities, potential therapeutic applications, and relevant research findings.

The primary mechanism of action of this compound involves its interaction with NMDA receptors. These receptors play a crucial role in synaptic plasticity and memory function. By selectively antagonizing the NR2B subtype of NMDA receptors, this compound may influence various cellular signaling pathways that are implicated in neurological disorders such as depression and anxiety.

2. Therapeutic Potential

Given its biological activity, this compound presents potential applications in several therapeutic areas:

3. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of compounds like this compound. Research indicates that fluorination can significantly impact potency and selectivity towards biological targets. For instance, the introduction of fluorine atoms can enhance lipophilicity and improve binding affinity to target receptors .

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,3-Difluoropiperidine | Piperidine ring with two fluorine atoms | Used in various medicinal chemistry applications |

| N-(4-Fluorophenyl)piperidin-1-amine | Fluorinated phenyl group attached to piperidine | Potential use in targeting different receptors |

| 4-(3,3-Difluoropropyl)piperidine | Similar piperidine structure with propyl substitution | Differing side chains may alter biological activity |

5. Conclusion

The compound this compound shows promise as a selective NMDA receptor antagonist with potential applications in treating neurological disorders and possibly cancer and viral infections. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological properties through structure-activity relationship studies.

Q & A

Q. What are the recommended synthetic routes for 2-(3,3-Difluoropiperidin-1-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between aniline derivatives and fluorinated piperidine precursors. Key steps include:

- Substrate Preparation : Start with halogenated aniline (e.g., 2-bromoaniline) and 3,3-difluoropiperidine.

- Catalysis : Use Pd-based catalysts for cross-coupling or CuI for Ullmann-type reactions under inert atmospheres .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity yields.

- Optimization : Adjust temperature (80–120°C), solvent (DMF or toluene), and stoichiometry to minimize byproducts. Monitor progress via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and piperidine fluorines (coupled splitting patterns).

- 19F NMR : Verify difluoro substitution (δ -180 to -220 ppm for CF₂ groups) .

- X-ray Crystallography : Use SHELX software for single-crystal analysis to resolve bond angles and confirm the 3,3-difluoro configuration .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to assess activation energies for substitution at the aniline para/meta positions.

- Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to evaluate charge stabilization during reactions.

- Hammett Analysis : Correlate substituent effects (fluorine’s electron-withdrawing nature) with reaction rates .

Q. How does the introduction of 3,3-difluoropiperidine affect the compound’s pharmacokinetic properties in drug discovery contexts?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. Fluorine atoms may reduce logP compared to non-fluorinated analogs.

- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to evaluate CYP450-mediated oxidation of the piperidine ring.

- Bioisosterism : Compare with non-fluorinated piperidine-aniline derivatives in vitro to determine fluorine’s impact on target binding .

Q. What experimental strategies can resolve contradictions in reported synthetic yields for fluorinated aniline derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent drying (molecular sieves), catalyst activation (e.g., Pd(OAc)₂ reduction), and inert gas purging.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization).

- DoE (Design of Experiments) : Apply factorial design to test interactions between temperature, catalyst loading, and substrate ratios .

Environmental and Safety Considerations

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.

- Flammability : Store away from ignition sources (per GHS Category 2; flash point >100°C inferred from analogs) .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.

Q. How can the environmental persistence of this compound be evaluated in soil systems?

- Methodological Answer :

- Column Studies : Simulate leaching using soil-packed columns and monitor aniline migration via HPLC-UV .

- Biodegradation Assays : Incubate with soil microbiota and quantify degradation products (e.g., fluorinated metabolites) using GC-MS.

- QSAR Modeling : Predict half-life using quantitative structure-activity relationships for aromatic amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.